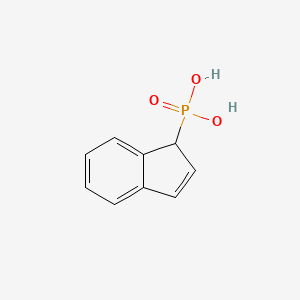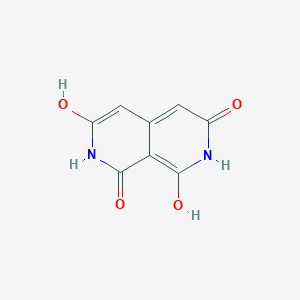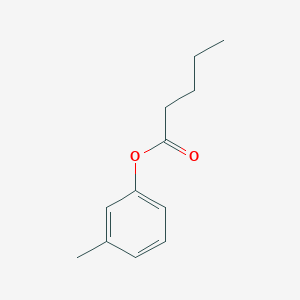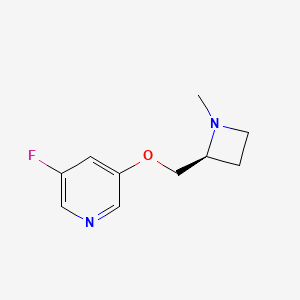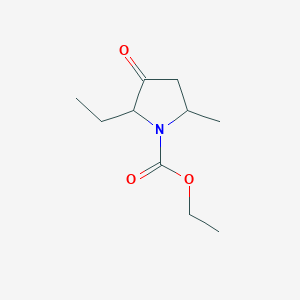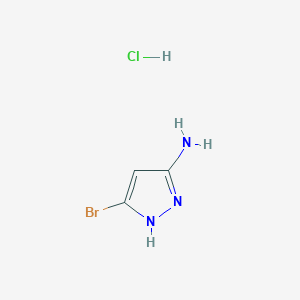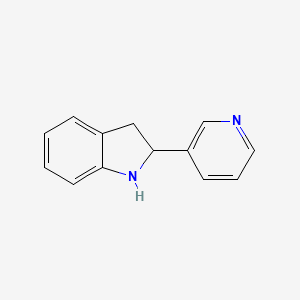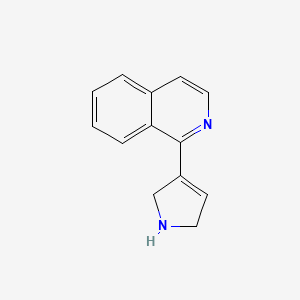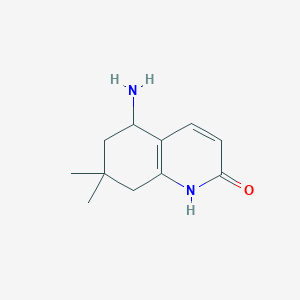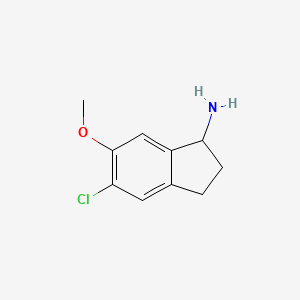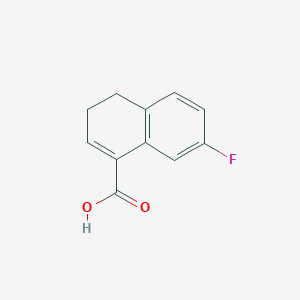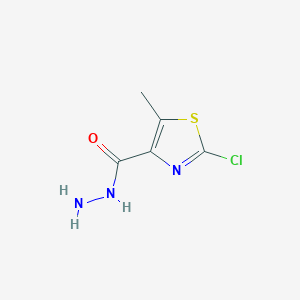
2-Chloro-5-methylthiazole-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methylthiazole-4-carbohydrazide is an organic compound with the molecular formula C5H6ClN3OS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylthiazole-4-carbohydrazide typically involves the reaction of 2-chloro-5-methylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .
化学反応の分析
Types of Reactions
2-Chloro-5-methylthiazole-4-carbohydrazide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
科学的研究の応用
2-Chloro-5-methylthiazole-4-carbohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-5-methylthiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-Chloro-5-methylthiazole-4-carboxylic acid: A precursor in the synthesis of 2-Chloro-5-methylthiazole-4-carbohydrazide.
5-Methylthiazole-4-carbohydrazide: Lacks the chlorine atom, leading to different reactivity and applications.
2-Chloro-4-methylthiazole: Similar structure but lacks the carbohydrazide group.
Uniqueness
This compound is unique due to the presence of both the chlorine atom and the carbohydrazide group. This combination imparts specific reactivity and potential biological activities that are not observed in similar compounds. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and industrial processes make it a valuable compound for research and development .
特性
分子式 |
C5H6ClN3OS |
|---|---|
分子量 |
191.64 g/mol |
IUPAC名 |
2-chloro-5-methyl-1,3-thiazole-4-carbohydrazide |
InChI |
InChI=1S/C5H6ClN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10) |
InChIキー |
WYCXFPNAJRBGDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)Cl)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


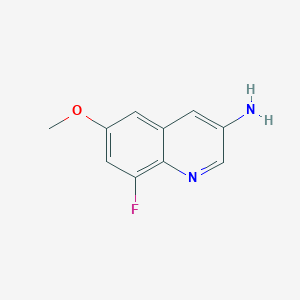
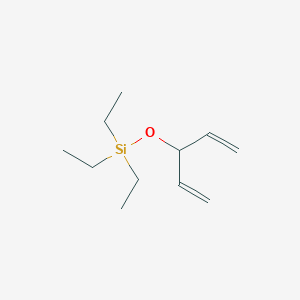
![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
